6-Chloro-1,4,8,11-tetrathiacyclotetradecane
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Overview
Description
6-Chloro-1,4,8,11-tetrathiacyclotetradecane is a macrocyclic compound that belongs to the class of tetrathia macrocycles These compounds are characterized by their large ring structures containing sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,4,8,11-tetrathiacyclotetradecane typically involves the chlorination of 1,4,8,11-tetrathiacyclotetradecan-6-ol. This reaction is carried out in a chloroform solution, where the compound is slowly converted to its chlorinated form until equilibrium is reached . Another method involves the use of 3,7-dithianonane-1,9-dithiol and 1,3-dibromopropane, which undergoes a cyclization reaction to form the desired macrocycle .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,4,8,11-tetrathiacyclotetradecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Complexation Reactions: The sulfur atoms in the macrocycle can form complexes with metal ions, such as rhodium and ruthenium.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Complexation Reactions: Metal salts like RhCl3 are used in the presence of solvents like methanol.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.
Complexation Reactions: Metal complexes with varying coordination geometries depending on the metal ion and reaction conditions.
Scientific Research Applications
6-Chloro-1,4,8,11-tetrathiacyclotetradecane has several applications in scientific research:
Chemistry: Used in the synthesis of metal complexes for studying coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-1,4,8,11-tetrathiacyclotetradecane primarily involves its ability to form stable complexes with metal ions. The sulfur atoms in the macrocycle coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This property is particularly useful in catalysis and metal ion extraction .
Comparison with Similar Compounds
Similar Compounds
1,4,8,11-Tetrathiacyclotetradecane: The parent compound without the chlorine atom.
5-Chloromethyl-1,4,7,10-tetrathiacyclotridecane: A similar compound with a different ring size and chlorine position.
Uniqueness
6-Chloro-1,4,8,11-tetrathiacyclotetradecane is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its non-chlorinated counterpart. This makes it valuable for specific applications where the chlorine atom plays a crucial role in the compound’s behavior and interactions .
Properties
CAS No. |
91375-67-6 |
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Molecular Formula |
C10H19ClS4 |
Molecular Weight |
303.0 g/mol |
IUPAC Name |
6-chloro-1,4,8,11-tetrathiacyclotetradecane |
InChI |
InChI=1S/C10H19ClS4/c11-10-8-14-6-4-12-2-1-3-13-5-7-15-9-10/h10H,1-9H2 |
InChI Key |
JTRPMGICKWOEHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCSCC(CSCCSC1)Cl |
Origin of Product |
United States |
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